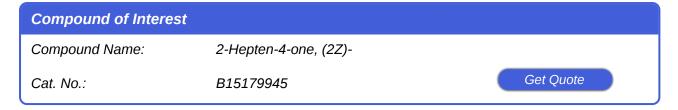


# An In-depth Technical Guide to (2Z)-2-Hepten-4one

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IUPAC Name: (2Z)-hept-2-en-4-one Synonyms: cis-2-Hepten-4-one, (Z)-Hept-2-en-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2Z)-2-hepten-4-one, an  $\alpha,\beta$ -unsaturated ketone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## **Chemical Structure and Properties**

(2Z)-2-Hepten-4-one is an organic compound with the molecular formula  $C_7H_{12}O$ . It possesses a seven-carbon chain with a ketone functional group at the fourth position and a cis-configured double bond between the second and third carbons.

Table 1: Physicochemical Properties of (2Z)-2-Hepten-4-one



Property	Value	Reference
Molecular Formula	C7H12O	[1]
Molecular Weight	112.17 g/mol	[1]
CAS Number	38397-37-4	
Appearance	Colorless liquid with a pungent aroma (for the E-isomer)	[2]
Boiling Point	156-157 °C (for the E-isomer)	[2]
Density	0.845-0.852 g/cm³ (for the E-isomer)	[2]
Refractive Index	1.440-1.445 (for the E-isomer)	[2]
Solubility	Slightly soluble in water	[2]

### **Spectroscopic Data**

Detailed experimental spectroscopic data for the (2Z)-isomer is not readily available in public databases. The following tables provide expected characteristic signals based on the analysis of similar structures and general principles of spectroscopy.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for (2Z)-2-Hepten-4-one

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.9	t	3H	H-7 (CH <sub>3</sub> )
~1.6	sextet	2H	H-6 (CH <sub>2</sub> )
~2.5	t	2H	H-5 (CH <sub>2</sub> )
~2.0	d	3H	H-1 (CH <sub>3</sub> )
~6.1	dq	1H	H-2
~6.8	dt	1H	H-3



Table 3: Predicted <sup>13</sup>C NMR Spectral Data for (2Z)-2-Hepten-4-one

Chemical Shift (δ) ppm	Assignment
~13.8	C-7
~17.8	C-6
~45.5	C-5
~21.0	C-1
~125.0	C-2
~140.0	C-3
~201.0	C-4 (C=O)

Infrared (IR) Spectroscopy: The IR spectrum of (2Z)-2-hepten-4-one is expected to show the following characteristic absorption bands:

- C=O stretch: A strong absorption band around 1670-1690 cm<sup>-1</sup>, characteristic of a conjugated ketone.
- C=C stretch: A medium intensity band around 1630-1650 cm<sup>-1</sup>. For cis-isomers, this peak may be more prominent than in the corresponding trans-isomer.[3]
- =C-H stretch (alkene): A medium intensity band above 3000 cm<sup>-1</sup>.
- C-H stretch (alkane): Strong absorption bands in the region of 2850-2960 cm<sup>-1</sup>.[4]
- C-H bend (cis-alkene): A characteristic out-of-plane bending vibration around 675-730 cm<sup>-1</sup>. [5]

Mass Spectrometry: The mass spectrum of 2-hepten-4-one would likely show a molecular ion peak (M<sup>+</sup>) at m/z = 112. Common fragmentation patterns for ketones involve  $\alpha$ -cleavage and McLafferty rearrangement.[6][7] Expected fragments could include the loss of an ethyl group ([M-29]<sup>+</sup>) or a propyl group ([M-43]<sup>+</sup>).



### Synthesis of (2Z)-2-Hepten-4-one

The synthesis of (2Z)- $\alpha$ , $\beta$ -unsaturated ketones can be achieved with high stereoselectivity using specific olefination reactions. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a well-established method for producing Z-alkenes.[4][8][9][10]

### **Experimental Protocol: Still-Gennari Olefination**

This protocol describes a general procedure for the Z-selective synthesis of an  $\alpha,\beta$ -unsaturated ketone from an aldehyde and a phosphonate reagent.

#### Materials:

- Propanal
- 1-(Triphenylphosphoranylidene)propan-2-one (or a suitable phosphonate precursor like diethyl acetylmethylphosphonate to be modified for Z-selectivity)
- Potassium bis(trimethylsilyl)amide (KHMDS)
- 18-Crown-6
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Solvents for extraction (e.g., diethyl ether) and chromatography (e.g., hexane/ethyl acetate mixture)

#### Procedure:

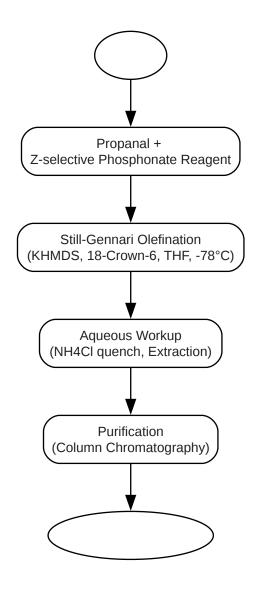
- To a solution of the phosphonate reagent in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS in THF.
- Stir the mixture at -78 °C for 30 minutes to generate the phosphonate anion.
- Add 18-crown-6 to the reaction mixture and continue stirring for another 30 minutes.



- Slowly add a solution of propanal in anhydrous THF to the reaction mixture at -78 °C.
- Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
- Allow the mixture to warm to room temperature and extract the product with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (2Z)-2-hepten-4-one.

Diagram 1: Synthetic Workflow for (2Z)-2-Hepten-4-one





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Caption: A generalized workflow for the synthesis of (2Z)-2-hepten-4-one via a Still-Gennari olefination reaction.

### **Chemical Reactivity**

The reactivity of (2Z)-2-hepten-4-one is dominated by the presence of the  $\alpha$ , $\beta$ -unsaturated ketone moiety. This conjugated system has two electrophilic sites: the carbonyl carbon and the  $\beta$ -carbon.

### **Michael Addition**



One of the most important reactions of  $\alpha,\beta$ -unsaturated ketones is the Michael addition, which involves the conjugate addition of a nucleophile to the  $\beta$ -carbon. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction.

### **Experimental Protocol: Michael Addition of a Thiol**

This protocol provides a general method for the 1,4-conjugate addition of a thiol to an enone.

#### Materials:

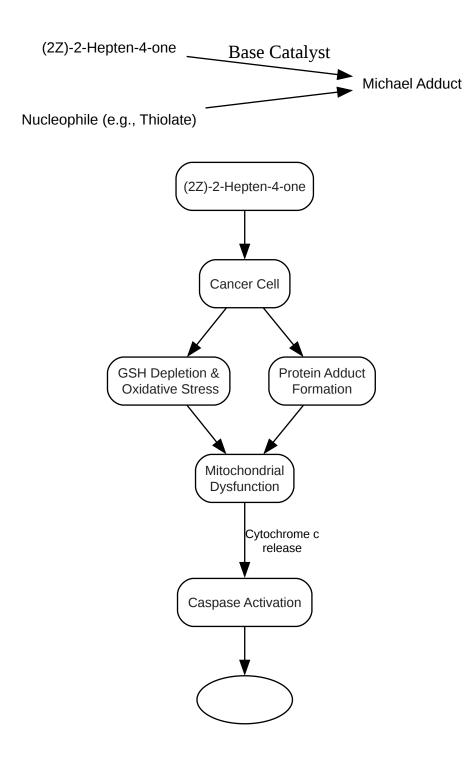
- (2Z)-2-Hepten-4-one
- A thiol (e.g., thiophenol or cysteine)
- A base catalyst (e.g., triethylamine or sodium hydroxide)
- A suitable solvent (e.g., ethanol or THF)
- Dilute aqueous acid for workup (e.g., 1 M HCl)

#### Procedure:

- Dissolve (2Z)-2-hepten-4-one and the thiol in the chosen solvent.
- Add a catalytic amount of the base to the solution.
- Stir the reaction at room temperature, monitoring its progress by TLC.
- Once the reaction is complete, neutralize the mixture with dilute aqueous acid.
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate in vacuo.
- Purify the resulting thioether adduct by column chromatography if necessary.

#### Diagram 2: Michael Addition Reaction





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